N-tert-Butoxycarbonyl Acivicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

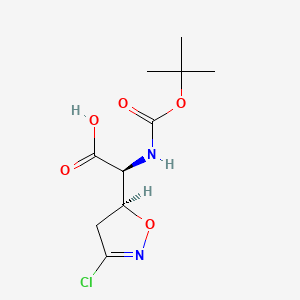

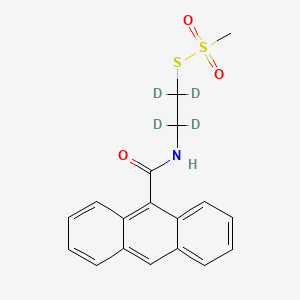

“N-tert-Butoxycarbonyl Acivicin” is a compound with the molecular formula C10H15ClN2O5 . It is a useful intermediate in synthetic and medicinal chemistry .

Synthesis Analysis

A step- and atom-economic synthesis of N-Boc amines from amines, t-butanol, and CO has been reported . This N-tert-butyloxycarbonylation procedure utilized ready-made substrates, commercially available AuCl3/CuI as catalysts, and O2 from air as the sole oxidant .

Molecular Structure Analysis

The molecular weight of “this compound” is 278.69 g/mol . The IUPAC name is (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical And Chemical Properties Analysis

“this compound” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 . The Topological Polar Surface Area is 97.2 Ų .

科学的研究の応用

Synthetic Organic Chemistry

In synthetic organic chemistry, N-tert-Butoxycarbonyl Acivicin has facilitated advancements in esterification methods. A notable application is in the sustainable synthesis of tertiary butyl esters, where a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed. This method, utilizing flow microreactor systems, presents a more efficient, versatile, and sustainable alternative to conventional batch processes, demonstrating significant implications for synthetic organic chemistry by enabling more accessible and environmentally friendly synthetic routes (Degennaro et al., 2016).

Polymer Materials Chemistry

In the domain of polymer materials chemistry, the tert-butoxycarbonyl (BOC) moiety, a derivative of this compound, is widely used for the protection of functional groups during the synthesis of polymers. This application is vital for the development of novel polymer materials with tailored properties. For instance, the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerization with various methacrylates have been investigated. The thermal decomposition behavior of these polymers reveals that the deprotection of the BOC group occurs at approximately 200°C, accompanied by the quantitative elimination of isobutene and carbon dioxide. This process underlines the importance of the BOC group in facilitating the synthesis and modification of polymer materials (Jing et al., 2019).

Bioconjugation Techniques

This compound plays a crucial role in bioconjugation techniques, particularly in the functionalization of nanomaterials for biomedical applications. For example, nanodiamonds have been functionalized with phenol groups, which could be further derivatized with 2-bromoisobutyryl bromide, resulting in the attachment of atom transfer radical polymerization initiators. These initiators facilitate the polymerization of methyl methacrylate and tert-butyl acrylate from the surface of nanotubes, leading to the production of nanocomposites with potential biomedical applications. Although the polymerizations were not controlled, this application highlights the versatility of this compound in enabling the modification of nanomaterials for enhanced biocompatibility and functionality (Yao et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMLZZXASLDMQ-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747241 |

Source

|

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73684-59-0 |

Source

|

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)